![molecular formula C24H28N4O4S B2480140 N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide CAS No. 933210-79-8](/img/structure/B2480140.png)

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonamide compounds are widely studied for their various biological activities and applications in medicinal chemistry. The structural diversity and functional adaptability of these compounds make them a significant area of research in developing therapeutic agents.

Synthesis Analysis

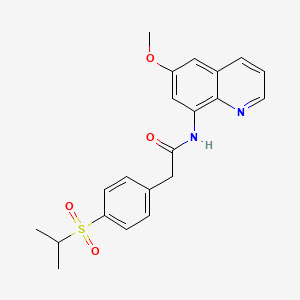

The synthesis of sulfonamide derivatives typically involves the formation of a sulfonamide group by coupling sulfonate chlorides with amines or amides. For example, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent, involving a 3,4-dimethoxybenzenesulfonyl group, was synthesized to explore its structure-activity relationships and optimize pharmacological properties (Mun et al., 2012).

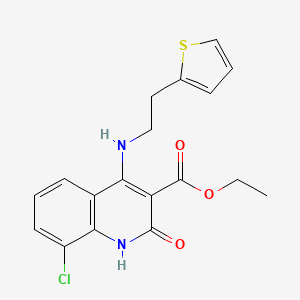

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical in determining their biological activity and pharmacological properties. Studies often involve X-ray crystallography and NMR spectroscopy to elucidate their structural features. For instance, analysis of N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by weak interactions, highlighting the importance of molecular conformation in their biological functions (Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including N-alkylation and aminohydroxylation, to produce diverse chemical structures with potential biological activities. For example, N-alkylation of 2-azidobenzenesulfonamide led to the synthesis of pyrrolobenzothiadiazepine precursors, showcasing the compound's versatility in chemical transformations (Hamasharif et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility and lipophilicity, are crucial for their pharmacological application. Efforts to modify these properties through chemical synthesis have led to compounds with improved solubility and potential for therapeutic use, as demonstrated in studies focusing on HIF-1 pathway inhibitors (Mun et al., 2012).

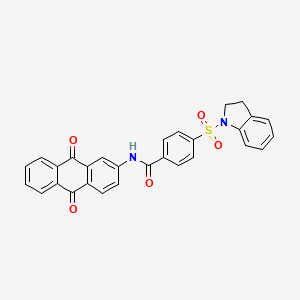

Scientific Research Applications

Inhibitor of the HIF-1 Pathway and Potential Anticancer Agent

N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide is researched for its potential as a small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway. It has been shown to antagonize tumor growth in animal models of cancer, pointing towards its potential in cancer therapeutics. This research focuses on improving its pharmacological properties, such as solubility, for optimal function as an anticancer agent (Mun et al., 2012).

Synthesis and Biological Evaluation in Tuberculosis Treatment

The compound has been included in studies related to the synthesis and biological evaluation of new thiourea derivatives bearing the benzenesulfonamide moiety. These compounds are inspired by second-line antituberculosis pro-drugs and have been evaluated for their activity against Mycobacterium tuberculosis, highlighting the compound's potential role in tuberculosis treatment (Ghorab et al., 2017).

Antimicrobial and Anti-inflammatory Potential

The compound is part of a series of synthesized compounds evaluated for their antimicrobial and anti-inflammatory activities. These activities are significant in the development of new therapeutic agents for various diseases, including infectious and inflammatory conditions (Shetty et al., 2010).

Anti-Pancreatic Cancer Activities

Research has also been conducted on the in vitro and in vivo anti-cancer activity and pharmacological properties of this compound, especially in the context of pancreatic cancer. These studies aim to establish the compound as a potential therapeutic agent for pancreatic cancer, providing a basis for future development (Wang et al., 2012).

Protein Kinase B (PKB) Inhibition

The compound has been studied for its inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), which are important in the context of drug development and medicinal chemistry. This research is vital for understanding its potential in treating diseases related to these enzymes (Breitenlechner et al., 2004).

properties

IUPAC Name |

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-31-22-12-10-20(17-23(22)32-2)33(29,30)27-19-9-7-8-18(16-19)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNIWGZJFASJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2480057.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480062.png)

![5-bromo-2-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2480064.png)

![N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2480065.png)

![3-(3-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2480066.png)

![Methyl 8-azaspiro[4.5]decane-9-carboxylate;hydrochloride](/img/structure/B2480073.png)

![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)